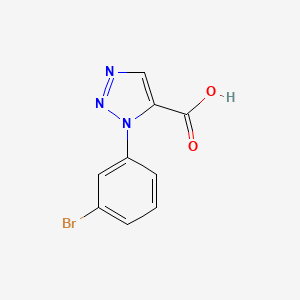![molecular formula C16H9ClO2 B12127300 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- CAS No. 15875-56-6](/img/structure/B12127300.png)
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorophenyl group attached to the indene core
Vorbereitungsmethoden
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- can be achieved through several routes. One common method involves the reaction of 1H-indene-1,3(2H)-dione with 2-chlorobenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with high yield. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their activity and leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione, 2-[(2-bromophenyl)methylene]-: This compound features a bromophenyl group instead of a chlorophenyl group, leading to different reactivity and properties.
1H-Indene-1,3(2H)-dione, 2-[(2-fluorophenyl)methylene]-: The presence of a fluorophenyl group imparts unique electronic effects, influencing the compound’s behavior in chemical reactions.
1H-Indene-1,3(2H)-dione, 2-[(2-methylphenyl)methylene]-: The methyl group in this compound affects its steric and electronic properties, making it distinct from the chlorophenyl derivative.
Eigenschaften
CAS-Nummer |
15875-56-6 |
|---|---|
Molekularformel |
C16H9ClO2 |
Molekulargewicht |
268.69 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H9ClO2/c17-14-8-4-1-5-10(14)9-13-15(18)11-6-2-3-7-12(11)16(13)19/h1-9H |
InChI-Schlüssel |
YVMQXWYKPVDDNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)




![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)


![4-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12127286.png)
![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)
![N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide](/img/structure/B12127313.png)
